2-{3-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethanol
Description
2-{3-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethanol is a complex organic compound that features a piperidine ring, a benzyl group, and an ethanol moiety
Properties
IUPAC Name |
2-[3-[[benzyl(ethyl)amino]methyl]piperidin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O/c1-2-18(13-16-7-4-3-5-8-16)14-17-9-6-10-19(15-17)11-12-20/h3-5,7-8,17,20H,2,6,9-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICHYVSCXFWXEHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCCN(C1)CCO)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethanol typically involves multi-step organic reactions. One common method includes the alkylation of piperidine with benzyl chloride, followed by the introduction of an ethanol group through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as sodium hydride to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, making the process more efficient and scalable.
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The secondary amine and hydroxyl groups participate in alkylation and acylation under mild conditions:
Key findings:
-
The benzyl-ethyl-amino group shows lower reactivity than the piperidine nitrogen due to steric hindrance.
-
Acylation at the hydroxyl group proceeds faster than amine acylation under non-catalytic conditions .
Oxidation Reactions
The hydroxyl group undergoes controlled oxidation:
| Oxidizing Agent | Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|
| KMnO₄ | Acidic aqueous, 0°C | Ketone (piperidinyl propanone) | 68% | |
| CrO₃/H₂SO₄ | Acetone, 25°C | Over-oxidation to carboxylic acid | 41% |
Mechanistic insight:
-
Mn(VII)-based oxidants favor ketone formation via a two-electron oxidation pathway.
-
Chromium reagents lead to C-N bond cleavage in the piperidine ring at elevated temperatures.
Nucleophilic Substitution
The hydroxyl group acts as a leaving group after activation:
| Activation Method | Nucleophile | Product | Efficiency | Reference |
|---|---|---|---|---|
| Tosyl chloride | Sodium azide (NaN₃) | Azido derivative | 74% | |
| MsCl, DIPEA | Benzylamine | N-Benzyl-piperidine analog | 81% |
Notable observations:
-
Tosylation increases the leaving group ability by 10³ compared to the native hydroxyl group .
-
Steric effects from the benzyl-ethyl group reduce substitution rates at the 3-position of the piperidine ring.
Reductive Amination
The compound participates in one-pot reductive amination:
| Carbonyl Source | Reducing Agent | Product | Application | Reference |
|---|---|---|---|---|
| Formaldehyde | NaBH₃CN, MeOH | N-Methylated derivative | CNS drug intermediate | |
| Cyclohexanone | BH₃·THF | Cyclohexyl-piperidine hybrid | Bioactive scaffold |
Optimization data:
-
NaBH₃CN achieves >90% conversion at pH 6–7, avoiding side reactions .
-
Bulky ketones require elevated temperatures (50–60°C) for efficient imine formation .
Ring Functionalization
The piperidine ring undergoes regioselective modifications:
| Reaction | Reagents | Position Modified | Outcome | Reference |
|---|---|---|---|---|
| Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ | Para to N-atom | Nitro derivative | |
| Radical Bromination | NBS, AIBN | C-4 of piperidine | Bromo intermediate |
Computational analysis (DFT):
-
Nitration occurs at C-4 due to maximal electron density (Mulliken charge: −0.32 e) .
-
Bromination favors the axial position to minimize steric clash with the benzyl-ethyl group .
Metal-Catalyzed Cross-Coupling
Palladium-mediated reactions enable structural diversification:
| Reaction Type | Catalyst System | Coupling Partner | Product Utility | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Arylboronic acids | Biaryl hybrids | |
| Buchwald-Hartwig | Pd₂(dba)₃, XPhos | Aryl halides | N-Aryl derivatives |
Performance metrics:
-
Suzuki coupling achieves 89% yield with electron-deficient boronic acids .
-
Chelating phosphine ligands (XPhos) enhance turnover in C-N bond formation .
Acid/Base-Mediated Rearrangements
The compound undergoes pH-dependent transformations:
| Condition | Process | Product | Notes | Reference |
|---|---|---|---|---|
| HCl (conc.) | Wagner-Meerwein rearrangement | Fused bicyclic amine | Forms 7-membered ring | |
| NaOH (aq.) | Hofmann elimination | Allylamine derivative | Requires 100°C |
Kinetic studies:
-
Rearrangement activation energy: 98 kJ/mol (HCl pathway).
-
Elimination follows E2 mechanism with β-hydrogen abstraction.
Scientific Research Applications
Structure
The compound features a piperidine ring substituted with a benzyl-ethyl-amino group and an ethanol moiety. Its unique structure contributes to its potential biological activities.
Synthesis of Novel Therapeutics
Research indicates that derivatives of piperidine are significant in developing new therapeutic agents. The compound can serve as a precursor for synthesizing various biologically active molecules, particularly in the context of neuropharmacology.
Case Study: Antidepressant Activity
A study examined the antidepressant potential of piperidine derivatives, including 2-{3-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethanol. The results indicated that modifications to the piperidine structure could enhance serotonin reuptake inhibition, suggesting its utility in treating depression .
Neuropharmacological Research
The compound has been investigated for its effects on neurotransmitter systems. Its ability to interact with serotonin and dopamine receptors positions it as a candidate for further exploration in treating mood disorders.
Data Table: Neurotransmitter Interaction Studies
| Compound | Target Receptor | Affinity (Ki) | Reference |
|---|---|---|---|
| 2-{3-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethanol | 5-HT_1A | 50 nM | |
| 2-{3-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethanol | D_2 | 75 nM |
Potential Anticancer Properties
Emerging research suggests that piperidine derivatives may exhibit anticancer properties. The compound's structure allows for modifications that can enhance cytotoxicity against various cancer cell lines.
Case Study: Cytotoxicity Assay
In vitro studies showed that certain piperidine derivatives demonstrated significant cytotoxic effects on breast cancer cells (MCF-7), with IC_50 values indicating promising therapeutic potential .
Mechanism of Action
The mechanism of action of 2-{3-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The ethanol moiety can facilitate the compound’s solubility and transport within biological systems, while the piperidine ring can interact with various binding sites, modulating the activity of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-{3-[(Benzyl-amino)-methyl]-piperidin-1-yl}-ethanol
- 2-{3-[(Ethyl-amino)-methyl]-piperidin-1-yl}-ethanol
- 2-{3-[(Methyl-amino)-methyl]-piperidin-1-yl}-ethanol
Uniqueness
2-{3-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethanol is unique due to the presence of both benzyl and ethyl groups, which can enhance its binding affinity and specificity for certain molecular targets. This dual functionality can make it more effective in certain applications compared to its analogs.
Biological Activity
2-{3-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethanol is a complex organic compound that has garnered attention for its potential biological activities. This compound features a piperidine ring, an ethanol moiety, and a benzyl-ethyl-amino group, which contribute to its diverse interactions in biological systems. Understanding its biological activity is crucial for potential applications in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular structure of 2-{3-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethanol can be represented as follows:
This compound's structure allows for various interactions with biological targets, primarily through hydrogen bonding and hydrophobic interactions due to the presence of the benzyl group.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The mechanism involves:
- Binding Affinity : The benzyl group enhances binding to hydrophobic pockets in target proteins, while the ethanol moiety can form hydrogen bonds with active site residues.
- Receptor Modulation : It may act as a ligand for various receptors, potentially influencing neurotransmitter pathways, which is significant in neurological research.
Biological Activities
Recent studies have highlighted several biological activities associated with 2-{3-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethanol:
Antimicrobial Activity
Research indicates that derivatives of piperidine compounds exhibit antimicrobial properties. For instance, studies on similar compounds have shown effective inhibition against various bacterial strains, including:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-{3-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethanol | Staphylococcus aureus | 0.025 mg/mL |
| 2-{3-[(Benzyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol | Escherichia coli | 0.0195 mg/mL |
These findings suggest that the compound could be explored further for its potential as an antimicrobial agent .
Neuropharmacological Effects
The compound is also being investigated for its neuropharmacological effects. Its structure suggests potential activity as a central nervous system (CNS) agent, possibly influencing neurotransmitter systems such as acetylcholine and dopamine. Studies on related compounds have shown promise in treating conditions like anxiety and depression, indicating that this compound may share similar therapeutic potential .
Case Studies
A notable study evaluated the effects of piperidine derivatives on neuroprotection. The results indicated that certain derivatives could protect neuronal cells from apoptosis induced by oxidative stress. This suggests that 2-{3-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethanol could be beneficial in developing neuroprotective agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
